
3-(4-Methoxyphenyl)-propanoic acid tert-butyl ester
Descripción general
Descripción
3-(4-Methoxyphenyl)-propanoic acid tert-butyl ester, also known as 4-methoxybenzyl tert-butyl ester (MBTE), is an organic compound with a molecular formula of C14H22O2. It is a colorless liquid with a sweet, fruity odor and low volatility. MBTE is a common intermediate in the synthesis of pharmaceuticals, fragrances, and flavors. It is also used as a solvent for paints, resins, and waxes.
Mecanismo De Acción
The mechanism of action of MBTE is not fully understood. It is believed that the ester group of MBTE can act as a hydrogen bond acceptor, allowing it to interact with other molecules. Additionally, the 4-methoxyphenyl group can act as an electron-withdrawing group, leading to increased reactivity of the molecule.
Biochemical and Physiological Effects
MBTE has not been extensively studied for its biochemical and physiological effects. However, some studies have indicated that MBTE may have anti-inflammatory and antioxidant activities. Additionally, it may have potential applications in the treatment of certain neurological disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MBTE in laboratory experiments is its low volatility and low toxicity. This makes it an ideal solvent for certain organic reactions. Additionally, its low volatility and low toxicity make it safe to handle and store. However, MBTE is not soluble in water, making it unsuitable for reactions that require aqueous solvents.
Direcciones Futuras
Future research on MBTE should focus on its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research should be conducted to better understand its mechanism of action. Additionally, research should be conducted to develop new synthetic methods for the preparation of MBTE and its derivatives. Finally, further studies should be conducted to explore the potential of MBTE as a solvent for various organic reactions.
Aplicaciones Científicas De Investigación
MBTE has been widely used in scientific research due to its unique properties. It can be used as a reagent for the synthesis of other compounds, such as polymers, polyesters, and polyamides. It can also be used as a solvent for certain organic reactions, such as nucleophilic substitution and Diels-Alder reactions. Additionally, MBTE can be used to study the properties of various materials, such as polymers and polymers-based composites.
Propiedades
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUYVCJQPSQQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-methoxyphenyl)propanoate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


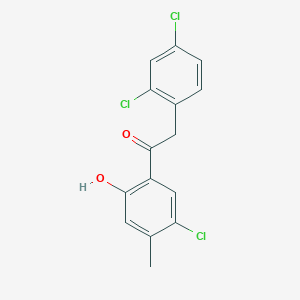


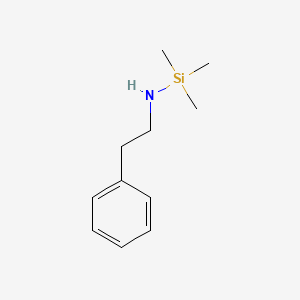
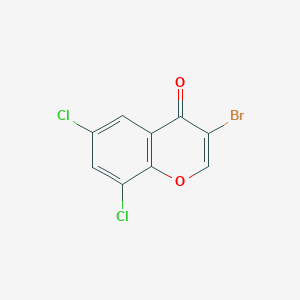
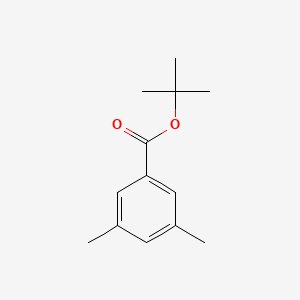




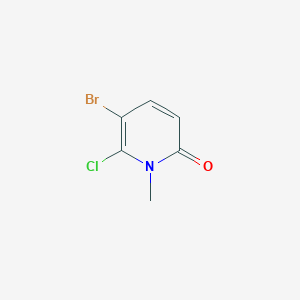

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)